

a comparative assessment of different adsorbent materials for chromium removal

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A Comparative Guide to Adsorbent Materials for **Chromium** Removal

The escalating issue of water contamination by heavy metals, particularly hexavalent **chromium** [Cr(VI)], necessitates the development of effective and efficient removal technologies.[1][2] Among the various methods, adsorption is considered a superior technique due to its simplicity, cost-effectiveness, and potential for adsorbent regeneration.[2] This guide provides a comparative assessment of different adsorbent materials—activated carbon, zeolites, chitosan-based adsorbents, and metal-organic frameworks (MOFs)—for the removal of **chromium** from aqueous solutions, supported by experimental data.

Performance Comparison of Adsorbent Materials

The efficiency of an adsorbent is primarily evaluated based on its maximum adsorption capacity (qmax), which indicates the maximum amount of adsorbate that can be held by a unit mass of the adsorbent. The following table summarizes the performance of various adsorbents for **chromium** removal based on experimental data from recent studies.



Adsorbent Material	Specific Adsorbent	Max. Adsorption Capacity (mg/g)	Optimal pH	Contact Time (min)	Reference
Activated Carbon	Microporous activated carbon from almond shell	195.34	Low pH	-	[3]
Woody- activated carbon (ACI)	241.55	2	-	[4]	
Woody- activated carbon (AC)	154.56	2	-	[4]	
Spathodea campanulata- based activated carbon	10.65	3	60	[5]	
Commercial activated carbon	~10	3	-		_
Zeolites	Natural Zeolite (Clinoptilolite)	0.65	-	-	
NaCl- pretreated Clinoptilolite	4.5	-	1500	[6]	
Biochar/Zeolit e composite	-	-	120	[7]	_
Chitosan- Based	Chitosan/GO composite	289.4 (for As(III))	-	-	[8]



	with α- FeO(OH)				
TEPA/CS/Co Fe2O4 composite	168.06 (for Cu(II))	-	-	[8]	
Metal- Organic Frameworks (MOFs)	Ppy- Fe3O4/rGO	293.3	Low pH	-	[3]
HPU- 13@Fe3O4	471.69 (for Cr2O4^2-)	-	-	[9]	
Form-UiO-66	243.9	-	-	[9]	-
Ac-UiO-66	151.52	-	-	[9]	_
BUC-17	121	4	-	[9]	
NZVI@ZD	120	3-9.6	-	[9]	_
UiO-66-Ce	74.1	-	2040	[10]	_
Cu-BTC functionalized MOFs	15.17 and 7.17	Acidic	-	[11]	

Key Insights from Experimental Data

- Metal-Organic Frameworks (MOFs) generally exhibit the highest adsorption capacities for chromium, with some composites reaching over 470 mg/g.[9] Their tunable structures and high surface areas contribute to their superior performance.[1]
- Activated Carbons derived from various sources also show significant adsorption capacities, with some woody-activated carbons exceeding 240 mg/g.[4] Their performance is heavily influenced by the source material and activation method.
- Chitosan-based adsorbents demonstrate good potential, particularly when modified or used in composites, although specific data for **chromium** removal is less abundant in the



reviewed literature. Chitosan's amine and hydroxyl groups are crucial for binding heavy metal ions.[12][13]

- Zeolites in their natural form tend to have lower adsorption capacities for chromium compared to other materials. However, modifications like silver-loading or pretreatment with NaCl can enhance their performance.[6][14]
- pH is a critical factor influencing the adsorption of Cr(VI). Most studies indicate that acidic conditions (pH < 4) are optimal for **chromium** removal.[3][9][15] This is because at low pH, the adsorbent surface is often protonated, leading to a stronger electrostatic attraction with anionic **chromium** species like HCrO₄⁻ and Cr₂O₇²⁻.[3]

Experimental Protocols

A general experimental workflow for assessing the performance of adsorbent materials for **chromium** removal is outlined below. This protocol is a synthesis of methodologies reported in the cited literature.[4][16][17][18][19]

Adsorbent Preparation and Characterization

- Preparation: Adsorbents are prepared according to specific synthesis methods. For instance, activated carbon can be produced by chemical activation of precursors like almond shells or Spathodea campanulata.[3][5] MOFs are typically synthesized via solvothermal or hydrothermal methods.[9] Chitosan-based adsorbents may involve cross-linking or modification with other materials.[8]
- Characterization: The prepared adsorbents are characterized using various techniques to understand their physical and chemical properties. Common methods include:
 - Fourier-Transform Infrared Spectroscopy (FTIR): To identify functional groups on the adsorbent surface.[5][11]
 - Scanning Electron Microscopy (SEM): To observe the surface morphology.[5][11]
 - X-ray Diffraction (XRD): To determine the crystalline structure.
 - Brunauer-Emmett-Teller (BET) analysis: To measure the specific surface area and pore size distribution.[5][20]



Batch Adsorption Experiments

Batch experiments are conducted to evaluate the adsorption capacity and the influence of various parameters.

- A known mass of the adsorbent is added to a fixed volume of chromium solution with a specific initial concentration.[18]
- The mixture is agitated in a shaker at a constant temperature for a predetermined period.[17]
- The parameters studied typically include:
 - pH: The effect of pH is investigated by adjusting the initial pH of the **chromium** solution using acids (e.g., HCl or HNO₃) and bases (e.g., NaOH).[4][15]
 - Contact Time: Samples are collected at different time intervals to determine the time required to reach equilibrium.[18]
 - Initial Chromium Concentration: The experiment is repeated with different initial
 concentrations of the chromium solution to study its effect on adsorption capacity.[15][16]
 - Adsorbent Dosage: The amount of adsorbent is varied to find the optimal dosage for maximum removal.[15]
- After agitation, the solution is filtered or centrifuged to separate the adsorbent.
- The final concentration of chromium in the supernatant is determined using a UV-Visible spectrophotometer.[21]
- The amount of chromium adsorbed per unit mass of the adsorbent at equilibrium (qe) is calculated using the following equation:
 - \circ qe = (C₀ Ce) * V / m
 - Where C₀ and Ce are the initial and equilibrium concentrations of chromium (mg/L), V is the volume of the solution (L), and m is the mass of the adsorbent (g).[17]

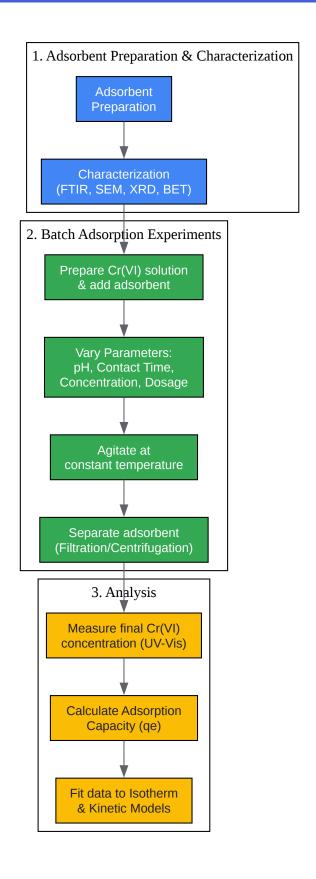
Data Analysis



- Adsorption Isotherms: The experimental data is fitted to various isotherm models, such as
 the Langmuir and Freundlich models, to describe the equilibrium characteristics of the
 adsorption process.[15][19]
- Adsorption Kinetics: Kinetic models, like the pseudo-first-order and pseudo-second-order models, are used to analyze the rate of adsorption.[11][16][19]

Visualizations

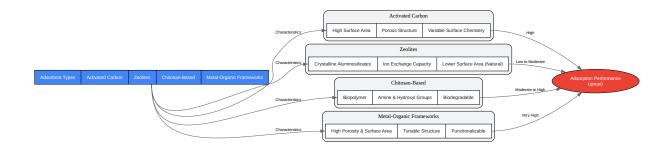




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Caption: A generalized workflow for experimental assessment of adsorbent materials for **chromium** removal.



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